1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of solid-phase synthesis and photocatalytic methods has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its high affinity for serotonin receptors and used in the development of antidepressant drugs.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: An intermediate in the synthesis of Apremilast, a phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis.
Uniqueness
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both ethoxy and methoxy groups, along with the fluorophenyl moiety, contributes to its unique binding affinity and activity profile.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-3-25-20-14-16(8-9-19(20)24-2)15-22-10-12-23(13-11-22)18-7-5-4-6-17(18)21/h4-9,14H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXCTCHPGGEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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